ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate
Description
Ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate is a synthetic organic compound featuring a propenoate ester backbone substituted with a 4-amino-3,5-diethylphenyl group.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7- |
InChI Key |
BYEZHOYFNCKPCQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1N)CC)/C=C\C(=O)OCC |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a unique structure characterized by an ethyl ester group and a substituted phenyl ring. The Z configuration of the double bond influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The amino group in the structure can participate in hydrogen bonding, which may enhance its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its structural components may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.
Antioxidant Properties
Studies suggest that the compound possesses antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
Comparative Studies
A comparative analysis with similar compounds reveals distinct biological profiles:
Case Studies
- Antitumor Efficacy : A study involving cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
- Anti-inflammatory Response : In an animal model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the prop-2-enoate ester family, which includes derivatives with varying substituents. Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Prop-2-enoate Derivatives
*Inferred from substituent chemistry.
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The amino group may form intermolecular hydrogen bonds (as per ’s graph-set analysis), influencing crystal packing or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
